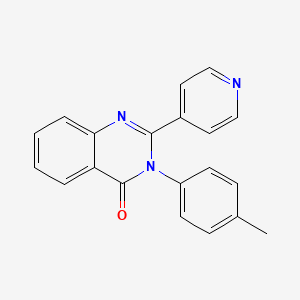![molecular formula C16H26N4O3S B5578798 N-(tert-butyl)-N'-[1-(pyridin-3-ylsulfonyl)azepan-3-yl]urea](/img/structure/B5578798.png)
N-(tert-butyl)-N'-[1-(pyridin-3-ylsulfonyl)azepan-3-yl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of urea derivatives often involves the coupling reactions of suitable precursors, where functional groups play a crucial role in the formation of the desired compound. For example, derivatives of imidazo[1,2-a]pyridine, a related structure, have been synthesized from coupling reactions involving specific precursors and have demonstrated significant roles in the chemical field, being core fragments of various drug molecules (Chen et al., 2021). Similarly, the urea component in the target compound can be linked to various substituents through reactions that introduce or modify functional groups, further affecting the compound's properties and potential applications.
Molecular Structure Analysis
Molecular structure analysis, including single-crystal X-ray diffraction studies, provides detailed insights into the arrangement of atoms within a molecule and the spatial orientation of functional groups. For instance, NMR and quantum chemical studies of N-substituted ureas have elucidated the substituent effect on complex formation, highlighting the significance of intramolecular and intermolecular hydrogen bonding in determining the structure and stability of these compounds (Ośmiałowski et al., 2013).
Chemical Reactions and Properties
Urea derivatives undergo various chemical reactions that can alter their structure and properties. These reactions include lithiation, which allows for the introduction of different substituents into the molecule, thereby modifying its chemical behavior and potential applications (Smith et al., 2013). The chemical reactivity of urea derivatives is influenced by the presence and position of functional groups, which can dictate the compound's ability to form complexes with other molecules or undergo further chemical transformations.
Physical Properties Analysis
The physical properties of a compound, such as solubility, melting point, and crystalline structure, are closely related to its molecular structure. These properties are crucial for understanding the compound's behavior in different environments and for its application in various fields. For instance, the crystalline structure of urea derivatives, determined through X-ray diffraction studies, reveals the importance of hydrogen bonding in stabilizing the molecular structure and affecting the compound's physical state (Chen et al., 2021).
Chemical Properties Analysis
The chemical properties of urea derivatives, including reactivity, stability, and the ability to participate in specific chemical reactions, are influenced by the compound's molecular structure. For example, the presence of tert-butyl groups can affect the molecule's stability and reactivity, as seen in various synthetic and structural studies of similar compounds (Wellmar, 1998). Understanding these properties is essential for predicting the compound's behavior in chemical reactions and its potential utility in different applications.
properties
IUPAC Name |
1-tert-butyl-3-(1-pyridin-3-ylsulfonylazepan-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N4O3S/c1-16(2,3)19-15(21)18-13-7-4-5-10-20(12-13)24(22,23)14-8-6-9-17-11-14/h6,8-9,11,13H,4-5,7,10,12H2,1-3H3,(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSRDIGZEJLZXSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)NC1CCCCN(C1)S(=O)(=O)C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(tert-butyl)-N'-[1-(pyridin-3-ylsulfonyl)azepan-3-yl]urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

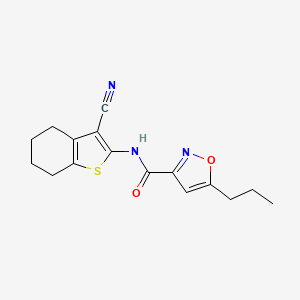
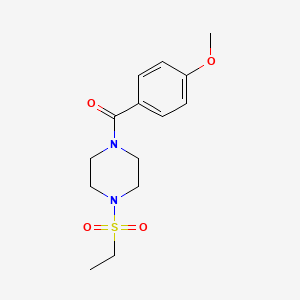
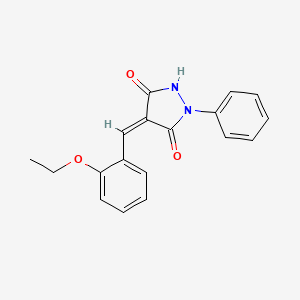
![2-cyclopropyl-N-[2-(2-fluorophenyl)ethyl]-3-oxo-2,9-diazaspiro[5.5]undecane-9-carboxamide](/img/structure/B5578755.png)
![1-{[4-(4-morpholinylsulfonyl)-2-thienyl]carbonyl}indoline](/img/structure/B5578769.png)

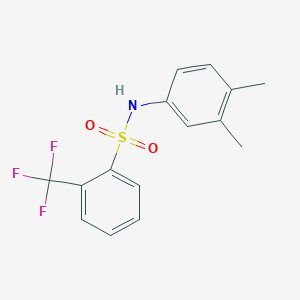
![N-benzyl-2-[2-(2-methoxyethyl)-3-oxo-2,9-diazaspiro[5.5]undec-9-yl]acetamide](/img/structure/B5578784.png)
![8-[(5-isopropyl-1,3,4-oxadiazol-2-yl)methyl]-2-(pyridin-2-ylmethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5578806.png)
![2-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-1-azetidinyl]carbonyl}-6-methylimidazo[1,2-a]pyridine](/img/structure/B5578807.png)
![2-hydroxy-N'-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene)benzohydrazide](/img/structure/B5578808.png)
![5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-N-(3-pyridinylmethyl)-2-furamide](/img/structure/B5578814.png)

